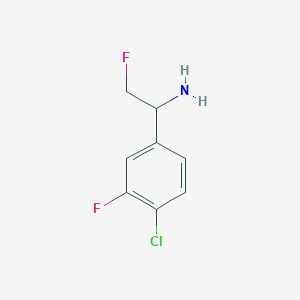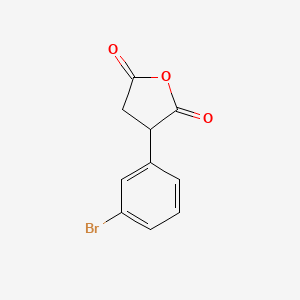![molecular formula C10H19N B15260285 (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B15260285.png)
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a bicyclic ketone under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its use in medicinal chemistry and material science.
Uniqueness
(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane stands out due to its rigid bicyclic structure, which imparts unique chemical properties. This rigidity can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
XHOIXELAUYAUPH-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C(NC2)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(CN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)

![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)
![2-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B15260220.png)




![N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide](/img/structure/B15260252.png)
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15260262.png)



